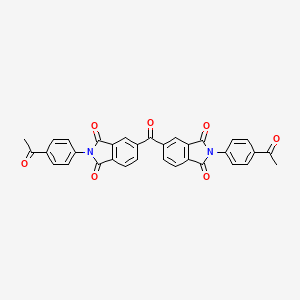![molecular formula C26H19FN2O3 B11538888 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalen-1-yl Acetamido Intermediate: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form the acetamido derivative.
Imination Reaction: The acetamido intermediate is then reacted with an appropriate aldehyde or ketone to form the imino derivative.
Esterification: The final step involves the esterification of the imino derivative with 3-fluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a naphthalene moiety and has similar synthetic routes and applications.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another compound with a naphthalene core, used in similar research contexts.
Uniqueness
4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzoate ester moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C26H19FN2O3 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C26H19FN2O3/c27-22-9-4-8-21(15-22)26(31)32-23-13-11-18(12-14-23)17-28-29-25(30)16-20-7-3-6-19-5-1-2-10-24(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
MKNCCLCDTIPWNA-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)

![(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![2,4-dibromo-6-[(E)-{2-[(2Z)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11538831.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)

![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11538855.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11538858.png)
![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)
![methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11538865.png)

![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)
